Biochemical Potency Against BRK: Tilfrinib vs. Type I Analog Compound 7 and Lead Compound 51
In a head-to-head enzymatic assay at 2 μM ATP using a purified BRK kinase domain, tilfrinib (4f) exhibited an IC50 of 25 nM, representing a 40-fold potency advantage over the pyrimido-indole derivative compound 7 (IC50 = 1,000 nM) in the same experiment [1]. In a separate study employing a proprietary ADP-Glo assay format, tilfrinib's IC50 was determined as 3.15 nM, placing it in a comparable sub-nanomolar potency range to the optimized pyrazolo-pyrimidine lead compound 51 (IC50 = 3.37 nM; Kd = 44 nM by SPR) . The apparent discrepancy in reported tilfrinib IC50 values (3.15–25 nM) likely reflects differences in ATP concentration, assay format, and protein construct and underscores the importance of using well-characterized reference standards.
| Evidence Dimension | BRK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | Tilfrinib IC50 = 3.15 nM (ADP-Glo assay) ; IC50 = 25 nM (hot-spot kinase assay, 2 μM ATP) [1] |
| Comparator Or Baseline | Compound 7: IC50 = 1,000 nM (2 μM ATP) [1]; Compound 51: IC50 = 3.37 nM, Kd = 44 nM |
| Quantified Difference | Tilfrinib 40-fold more potent than compound 7 in head-to-head assay; equipotent to compound 51 within 2-fold |
| Conditions | Recombinant BRK kinase domain; single-point 2 μM ATP (for 4f vs. 7 comparison); ADP-Glo luminescence assay (for 3.15 nM IC50) |
Why This Matters
Direct assay-normalized potency comparisons govern the selection of appropriate positive controls and concentration ranges for cellular target-engagement studies.
- [1] Acharya, B., et al. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 300, 118145. View Source
